molecular formula C7H12ClN B2473271 Pyrrolidine, 3-ethynyl-1-methyl-, hydrochloride (1:1) CAS No. 2241128-70-9

Pyrrolidine, 3-ethynyl-1-methyl-, hydrochloride (1:1)

Cat. No. B2473271
CAS RN: 2241128-70-9
M. Wt: 145.63
InChI Key: JFAUGQCEYPDADJ-UHFFFAOYSA-N
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Description

Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH . It is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colorless liquid that is miscible with water and most organic solvents . Many substituted pyrrolidines are known .


Synthesis Analysis

Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200 °C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst, which is supported on alumina . The reaction is carried out in the liquid phase in a continuous tube- or tube bundle reactor .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Pyrrolidine and its derivatives have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .


Physical And Chemical Properties Analysis

Pyrrolidine has a molar mass of 71.123 g·mol−1 and a density of 0.866 g/cm3 . It has a melting point of −63 °C and a boiling point of 87 °C . It is miscible with water .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrrolidines, including derivatives like 3-ethynyl-1-methyl-, have been studied for their chemical synthesis and properties. For instance, they are used in polar [3+2] cycloaddition reactions, which are significant in producing compounds with biological effects. Such reactions can proceed under mild conditions and are important in chemistry for producing substances used in medicine and industry, such as dyes or agrochemicals (Żmigrodzka et al., 2022).

Medical Applications

  • Certain derivatives of Pyrrolidine, 3-ethynyl-1-methyl-, have shown potent antibacterial activity. A study on the synthesis of carbapenem derivatives incorporating the pyrrolidine moiety revealed significant in vitro antibacterial effects against Gram-positive and Gram-negative bacteria (Kim et al., 2006).

Material Science and Analytical Chemistry

  • Pyrrolidine derivatives are also used in material science and analytical chemistry. A study involving pyrolysis/GC/MS analysis of a proline Amadori compound (related to Pyrrolidine) highlighted its application in understanding pyrolysis products, crucial for various analytical and synthetic applications (Huyghues-Despointes et al., 1994).

Pharmacological Research

  • In pharmacology, certain Pyrrolidine derivatives have been synthesized for their potential role in neuroscience. For example, studies have synthesized selective mGlu5 receptor antagonists, which are significant in understanding and potentially treating neurological disorders (Cosford et al., 2003).

Coordination Chemistry

  • Pyrrolidine derivatives are also explored in coordination chemistry. For instance, reactions involving pyrrolidine hydrochloride with organometallic compounds have been studied to understand the coordination behavior of these molecules, which is important for developing new materials and catalysts (Singh et al., 2003).

Mechanism of Action

The mechanism of action of pyrrolidine and its derivatives can vary depending on the specific compound and its biological target. For instance, some pyrrolidine derivatives have been evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .

Safety and Hazards

Pyrrolidine is highly flammable, harmful, corrosive, and a possible mutagen . It has a flash point of 3 °C and an autoignition temperature of 345 °C .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine and its derivatives offer a great chance of generating structural diversity , making them a valuable tool for advancing scientific discoveries.

properties

IUPAC Name

3-ethynyl-1-methylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-3-7-4-5-8(2)6-7;/h1,7H,4-6H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAUGQCEYPDADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-1-methylpyrrolidine hydrochloride

CAS RN

2241128-70-9
Record name 3-ethynyl-1-methylpyrrolidine hydrochloride
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